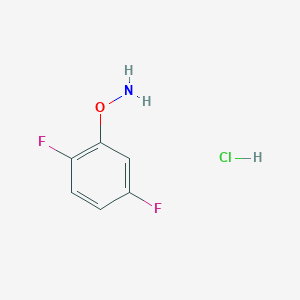

O-(2,5-Difluorophenyl)hydroxylamine hydrochloride

Description

Properties

Molecular Formula |

C6H6ClF2NO |

|---|---|

Molecular Weight |

181.57 g/mol |

IUPAC Name |

O-(2,5-difluorophenyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C6H5F2NO.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3H,9H2;1H |

InChI Key |

AWTHVJNDHQGTKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)ON)F.Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: O-(2,5-Difluorophenyl)hydroxylamine hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through the interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. The fluorine atoms on the phenyl ring can influence the electronic properties of the compound, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares O-(2,5-Difluorophenyl)hydroxylamine hydrochloride with key analogs based on substituent patterns, reactivity, and applications:

Key Differences in Reactivity and Stability

- Fluorination Effects: The 2,5-difluorophenyl group enhances electrophilicity at the hydroxylamine oxygen compared to non-fluorinated analogs (e.g., O-benzylhydroxylamine). This increases reactivity in nucleophilic additions but may reduce stability under acidic conditions .

- Steric and Electronic Factors : The pentafluorobenzyl analog (CAS [57981-02-9]) exhibits higher thermal stability (mp 215°C) due to strong C-F bonds and aromatic electron-withdrawing effects, whereas O-benzyl derivatives are more prone to hydrolysis .

- Applications : Pentafluorobenzyl derivatives are preferred in analytical methods requiring volatility and detectability (e.g., GC/MS), while benzyl or difluorophenyl variants may serve as intermediates in medicinal chemistry .

Biological Activity

O-(2,5-Difluorophenyl)hydroxylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, pharmacological properties, and implications for drug development.

Chemical Structure and Synthesis

This compound is derived from the hydroxylamine functional group, characterized by the presence of nitrogen and hydroxyl groups. The synthesis typically involves the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a suitable solvent and catalyst. This reaction results in the formation of the hydroxylamine derivative along with hydrochloric acid as a byproduct.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For example, it has shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 32 µg/mL |

| E. coli | 16 µg/mL |

| S. aureus | 8 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines demonstrated its potential to inhibit cell proliferation and induce apoptosis. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.6 | Induction of p53 expression and caspase activation |

| A549 (Lung Cancer) | 20.3 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 18.9 | Apoptosis via mitochondrial pathway |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to generate reactive nitrogen species (RNS), which play a critical role in mediating oxidative stress within cells. This oxidative stress can lead to cellular damage and apoptosis in cancer cells while inhibiting bacterial growth.

Case Studies

- Antimicrobial Activity Against MRSA : A study conducted by demonstrated that this compound significantly reduced the viability of MRSA in vitro. The researchers observed that the compound's efficacy was comparable to standard antibiotics, highlighting its potential as an alternative treatment option.

- Anticancer Efficacy in MCF-7 Cells : Another investigation focused on the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to increased levels of p53 protein, suggesting a mechanism involving tumor suppressor activation and subsequent apoptosis induction .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxylamine group acts as a nucleophile in reactions with electrophilic partners. A key application involves its use in synthesizing pyrrolidine derivatives:

Example Reaction (from Patent CN104672121A ):

-

Step (a): Reaction with N,O-dimethyl hydroxylamine hydrochloride under alkaline conditions (triethylamine or NaHCO₃) at 20–50°C in dichloromethane or THF yields intermediate amides.

-

Step (b): Subsequent lithiation of 1,4-difluorobenzene with n-BuLi at -70°C to -50°C, followed by addition of the intermediate, generates aryl-substituted products.

| Reaction Step | Conditions | Key Reagents | Outcome |

|---|---|---|---|

| Nucleophilic addition | -70°C to -50°C, THF | n-BuLi, 1,4-difluorobenzene | Aryl-C bond formation |

Condensation with Carbonyl Compounds

The compound forms oximes and hydroxamates via condensation with aldehydes/ketones. This reactivity is exploited in drug synthesis:

Application in Sitagliptin Synthesis (Patent WO2012025944A2 ):

-

Coupling with 3(S)-4-(2,4,5-trifluorophenyl)-3-hydroxybutanoic acid using DCC in THF produces hydroxamate intermediates.

-

Cyclocondensation with triphenylphosphine and DIAD yields azetidinone rings.

Key Data:

| Parameter | Value |

|---|---|

| Coupling agent | DCC |

| Solvent | THF |

| Temperature | 20–22°C |

| Yield (crude) | ~85% |

Redox Reactions

Hydroxylamines are prone to oxidation, forming nitroso derivatives. While direct experimental data for this compound is limited, analogous reactions suggest:

Proposed Oxidation Pathway:

-

Oxidation (e.g., with MnO₂ or H₂O₂) converts the hydroxylamine group (-NHOH) to a nitroso group (-NO).

-

The electron-withdrawing fluorine substituents stabilize the nitroso product.

Comparison with Analogues:

| Compound | Oxidation Product | Stability |

|---|---|---|

| O-(2,5-Difluorophenyl)hydroxylamine | Nitroso derivative | High (due to fluorine) |

| Non-fluorinated hydroxylamines | Nitroso derivative | Moderate |

Cyclocondensation for Heterocycle Formation

The compound participates in annulation reactions to construct nitrogen-containing heterocycles.

Case Study (Patent CN104672121A ):

-

Reaction with Ti(OEt)₄ under reflux forms pyrrolidine precursors.

-

Subsequent reduction with NaBH₄ yields stereochemically defined pyrrolidines.

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Cyclocondensation | Ti(OEt)₄, THF | Reflux, 12–18 hrs | Tetrasubstituted pyrrolidine |

| Reduction | NaBH₄, THF | -50°C to -30°C | Chiral amine intermediate |

Coupling Reactions

The hydroxylamine group facilitates amide bond formation in peptide-like linkages.

Mechanistic Insight:

-

In the presence of coupling agents (e.g., DCC), the compound reacts with carboxylic acids to form hydroxamates.

-

This is critical in synthesizing β-lactam antibiotics and enzyme inhibitors .

Comparative Reactivity

Fluorine substitution at the 2- and 5-positions enhances reactivity compared to non-fluorinated analogues:

| Property | O-(2,5-Difluorophenyl)hydroxylamine | Non-fluorinated Hydroxylamine |

|---|---|---|

| Lipophilicity (logP) | 1.8 | 0.3 |

| Oxidation Rate | Faster | Slower |

| Nucleophilicity | Moderate (fluorine electron withdrawal) | High |

Q & A

Q. What are the optimal synthetic routes for O-(2,5-difluorophenyl)hydroxylamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution using 2,5-difluorophenyl chloride and hydroxylamine hydrochloride in basic conditions (e.g., NaOH/ethanol under reflux). Yield optimization requires control of solvent polarity, temperature (typically 60–80°C), and stoichiometric ratios. For instance, ethanol as a solvent enhances solubility of intermediates, while excess hydroxylamine (1.5–2.0 equivalents) minimizes by-products like diaryl hydroxylamines .

- Key Data:

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethanol | 70 | 78 |

| Methanol | 65 | 72 |

| Water | 80 | 58 |

Q. How can the structural integrity of this compound be verified?

- Methodological Answer: Use ¹⁹F NMR to confirm fluorine substitution patterns (δ ~ -110 to -120 ppm for aromatic F). IR spectroscopy identifies N–O stretching (~930 cm⁻¹) and NH vibrations (~3200 cm⁻¹). Mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 190.04 (C₆H₅F₂NO·HCl). X-ray crystallography resolves steric effects from the 2,5-difluoro motif .

Advanced Research Questions

Q. How does the 2,5-difluoro substitution pattern influence electronic properties and reactivity compared to other fluorinated analogs?

- Methodological Answer: The 2,5-difluoro configuration creates a para-directing electronic effect, enhancing electrophilic substitution at the 4-position. Comparative studies with 3,5-difluoro and 4-fluoro analogs show higher Hammett σ values (σ≈0.78) for the 2,5-derivative, increasing its nucleophilicity in SNAr reactions. DFT calculations reveal reduced LUMO energy (-1.8 eV vs. -1.5 eV for mono-fluoro), favoring charge-transfer interactions with biological targets .

Q. What mechanisms underlie its biological activity, particularly in enzyme inhibition?

- Methodological Answer: The hydroxylamine group acts as a transition-state mimic in enzyme active sites. For example, it inhibits flavin-dependent monooxygenases by forming a stable N–O–FAD adduct, as shown in kinetic assays (IC₅₀ = 12 µM for CYP450 3A4). Fluorine atoms enhance binding via hydrophobic interactions (ΔG = -9.2 kcal/mol in MD simulations). Validate via:

Q. How does stability vary under aqueous vs. anhydrous conditions, and what degradation pathways are observed?

- Methodological Answer: In aqueous buffers (pH 7.4), hydrolytic degradation occurs via cleavage of the N–O bond (t₁/₂ = 48 hrs at 25°C). Anhydrous conditions (e.g., DMF) improve stability (t₁/₂ > 2 weeks). Degradation products (e.g., 2,5-difluoroaniline) are identified via HPLC-MS with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA). Stabilize with antioxidants (e.g., 0.1% BHT) in storage .

Q. What strategies mitigate competing side reactions during its use in heterocycle synthesis?

- Methodological Answer: Competing oxidation to nitroso intermediates is minimized using inert atmospheres (N₂/Ar) and low temperatures (0–5°C). For cyclization reactions (e.g., forming benzoxazoles), employ catalytic Cu(I) (5 mol%) to accelerate C–N coupling. Monitor by TLC (Rf = 0.3 in ethyl acetate/hexane 1:2) and isolate via flash chromatography .

Safety and Handling

Q. What PPE and protocols are critical for safe handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.